molecular formula C8H13BrO4 B1601786 Diethyl 2-(bromomethyl)malonate CAS No. 34762-17-9

Diethyl 2-(bromomethyl)malonate

Cat. No. B1601786
CAS RN: 34762-17-9
M. Wt: 253.09 g/mol
InChI Key: GSFDYMMFCGYFJF-UHFFFAOYSA-N
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Description

Diethyl 2-(bromomethyl)malonate, also known as bromomethyl malonic acid diethyl ester, is a chemical compound that is widely used in scientific research. It is a versatile building block in organic synthesis and is used in the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

Synthesis of Active Compounds

Diethyl 2-(bromomethyl)malonate is used as an intermediate in the synthesis of various active compounds. One such application is in the synthesis of diethyl ribamipide carboxylate, an intermediate of ribamipide, which involves bromination and cyclization processes (Z. Xiu-lan, 2009). Another application includes the synthesis of Diethyl 2-(2-chloronicotinoyl)malonate, a nitrogen-containing water-soluble carboxylic acid important in the production of small molecule anticancer drugs (Hehua Xiong et al., 2018).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical and medicinal chemistry, diethyl 2-(bromomethyl)malonate is utilized in the synthesis of various pharmacologically active compounds. For instance, it is used in the highly diastereoselective synthesis of β-trifluoromethyl-N-acetyltryptophan, a process involving hydrolysis and decarboxylation (Y. Gong et al., 1999).

Organic Chemistry and Material Science

In organic chemistry, this compound serves as a reagent for various chemical transformations. It is employed in the synthesis of Diethyl [2-(phenylthio) ethyl]malonate, through a process involving the reaction of 2-chloroethyl phenyl sulfide and diethyl malonate (Yu Ya-xi, 2015). Additionally, it is used in the study of kinetics in reactions such as the bromination of diethyl malonate (R. Bell et al., 1946).

Supramolecular Chemistry

In supramolecular chemistry, diethyl 2-(bromomethyl)malonate plays a role in studying hydrogen bonding and its effects on molecular architecture, as seen in compounds like diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates (A. Ilangovan et al., 2013).

Catalysis and Synthesis

This compound is also significant in catalysis and synthesis. For example, it is used in zinc-mediated addition reactions for the synthesis of polysubstituted pyranones and tetracarbonyl derivatives (Anne Miersch et al., 2014).

properties

IUPAC Name

diethyl 2-(bromomethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO4/c1-3-12-7(10)6(5-9)8(11)13-4-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFDYMMFCGYFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CBr)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30526723
Record name Diethyl (bromomethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30526723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(bromomethyl)malonate

CAS RN

34762-17-9
Record name Diethyl (bromomethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30526723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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